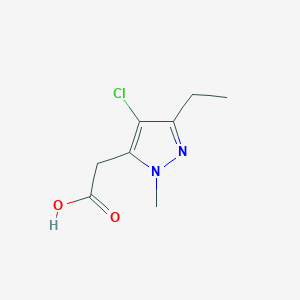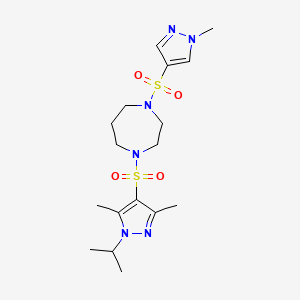
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various important bioactive compounds, including celecoxib (a nonsteroidal anti-inflammatory drug) and rimonabant (an anti-obesity drug) .
Synthesis Analysis
Pyrazoles can be synthesized through several methods. One common method is the reaction of hydrazines with 1,3-diketones . Another method involves the condensation of hydrazines with α,β-unsaturated carbonyls .Molecular Structure Analysis
The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The nitrogen atoms are adjacent, leading to a polarized ring system. This polarity, combined with the ring’s aromaticity, allows for a rich chemistry .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also participate in cycloaddition reactions .Physical And Chemical Properties Analysis
Pyrazoles are typically crystalline solids at room temperature. They are polar due to the presence of nitrogen atoms and can participate in hydrogen bonding, making them soluble in polar solvents .Scientific Research Applications
Regioselective Synthesis and Bromination : The reaction of 3-amino-5-methyl-1H-pyrazole with various alkenones and β-dimethylaminovinyl ketones, including those related to the chemical structure of interest, led to the highly regioselective synthesis of halomethylated pyrazolo[1,5-a]pyrimidines and aryl[heteroaryl]pyrazolo[1,5-a]pyrimidines. These findings are significant for the synthesis of various heterocyclic compounds (Martins et al., 2009).
Selective Fluorescent Sensor for Zinc Ion : A derivative of pyrazoline, closely related to the chemical of interest, was synthesized and proposed as a highly selective and sensitive fluorescent sensor for zinc ion detection in a specific solvent mixture. This application is relevant in analytical chemistry for metal ion detection (Gong et al., 2011).
Anticancer Properties : Pyrazole derivatives have demonstrated a wide range of biological activities. A study focused on synthesizing quadracyclic regioisomers from pyrazole derivatives, including those structurally similar to the chemical , showing significant in vitro antiproliferative activity, suggesting potential in cancer treatment (Jose, 2017).
Synthesis of Novel Acrylic Acid Derivatives : A study synthesized a novel acrylic acid derivative using 4-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one. This research contributes to the field of organic chemistry and the development of new compounds with potential applications (Kaushik et al., 2011).
Synthesis of Herbicide Intermediates : In agricultural chemistry, a key intermediate of herbicides with a structure similar to the chemical of interest was synthesized, showing the application of these compounds in developing new agrochemical products (Zhou Yu, 2002).
Antimicrobial and Antioxidant Activity : Some derivatives of pyrazole have been synthesized and evaluated for their antimicrobial and antioxidant activities. This indicates the potential use of these compounds in pharmaceutical and biomedical applications (Umesha et al., 2009).
Fungicidal Activity against Rice Diseases : Certain derivatives related to the chemical of interest have been prepared as potential fungicides and showed significant activity against rice sheath blight, highlighting their potential in agricultural chemistry (Chen et al., 2000).
Future Directions
properties
IUPAC Name |
2-(4-chloro-5-ethyl-2-methylpyrazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-5-8(9)6(4-7(12)13)11(2)10-5/h3-4H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIGVPPRVVQZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1Cl)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclohexyl-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2509654.png)





![N-{2-[1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2509664.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B2509665.png)

![Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B2509672.png)

![6-Methyl-2-[[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2509674.png)